molecular formula C25H22N4O5 B607937 Hetrombopag CAS No. 1257792-41-8

Hetrombopag

Katalognummer: B607937
CAS-Nummer: 1257792-41-8
Molekulargewicht: 458.5 g/mol
InChI-Schlüssel: YATJUTCKRWETAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of hetrombopag involves multiple steps, starting from commercially available starting materials. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale manufacturing. This involves the use of automated reactors, continuous flow processes, and stringent quality control measures to ensure consistency and compliance with regulatory standards .

Wissenschaftliche Forschungsanwendungen

Chronic Immune Thrombocytopenia (ITP)

Chronic immune thrombocytopenia is a significant health issue characterized by an abnormally low platelet count, leading to increased bleeding risks. Hetrombopag has been evaluated in multiple studies for its efficacy in managing this condition.

  • Efficacy : In a phase III trial, this compound was administered to patients who had not responded to prior treatments. The results showed that 58.9% of patients on a 2.5 mg dose and 64.3% on a 5 mg dose achieved a platelet count of ≥50 × 10^9/L after eight weeks, compared to only 5.9% in the placebo group .
  • Safety Profile : The treatment was well-tolerated with mild to moderate adverse events reported, including upper respiratory infections and urinary tract infections .

Chemotherapy-Induced Thrombocytopenia (CIT)

Chemotherapy often leads to thrombocytopenia, which can complicate cancer treatment. This compound has been explored as a supportive therapy in this context.

  • Combination Therapy : A recent study indicated that combining this compound with recombinant human thrombopoietin (rhTPO) resulted in a higher response rate (82.2%) compared to rhTPO alone (67.6%) in achieving target platelet counts within 14 days post-treatment . This suggests that this compound can enhance the effectiveness of existing therapies for CIT.
  • Real-World Evidence : Observational studies have demonstrated the effectiveness of this compound in real-world settings for patients undergoing chemotherapy, further supporting its clinical utility .

Comprehensive Data Tables

Application AreaStudy TypePrimary EndpointResponse Rate (%)Safety Profile
Chronic ITPPhase III TrialPlatelet count ≥50 × 10^9/L at week 858.9 (2.5 mg)Mild/moderate adverse events
64.3 (5 mg)Upper respiratory infections most common
Chemotherapy-Induced ThrombocytopeniaObservational StudyPlatelet count increase ≥50 × 10^9/L within 14 days82.2 (with rhTPO)Similar mild adverse events

Case Studies

  • Chronic ITP Management : A multicenter study involving patients with chronic ITP demonstrated that this compound significantly elevated platelet counts and reduced bleeding incidents after treatment initiation . Patients reported improvements in quality of life due to fewer bleeding episodes.
  • CIT Supportive Care : In a cohort of cancer patients experiencing chemotherapy-induced thrombocytopenia, those treated with this compound alongside rhTPO showed marked improvements in platelet recovery rates and fewer treatment interruptions due to low platelet counts .

Biologische Aktivität

Hetrombopag is a novel oral thrombopoietin receptor agonist (TPO-RA) developed primarily for the treatment of thrombocytopenia, particularly in conditions such as immune thrombocytopenia (ITP) and chemotherapy-induced thrombocytopenia (CIT). This article reviews the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on recent clinical trials and studies.

This compound functions by mimicking the action of thrombopoietin, a hormone responsible for stimulating platelet production in the bone marrow. By binding to the thrombopoietin receptor, this compound enhances megakaryocyte proliferation and differentiation, leading to increased platelet counts. Preclinical studies have shown that this compound exhibits greater potency than eltrombopag, another TPO-RA, in promoting platelet production in vivo .

Immune Thrombocytopenia (ITP)

A multicenter phase III trial assessed the efficacy of this compound in adults with ITP who had not responded to previous treatments. The study involved 424 patients randomized into two groups receiving either 2.5 mg or 5 mg of this compound daily or a placebo over 10 weeks. The results demonstrated that:

  • Response Rates :
    • HETROM-2.5 group: 58.9% achieved a platelet count ≥50 × 10^9/L.
    • HETROM-5 group: 64.3% achieved the same.
    • Placebo group: Only 5.9% achieved this response.

The odds ratios for achieving a response were significantly higher for both this compound groups compared to placebo (HETROM-2.5: OR 25.97; HETROM-5: OR 32.81) with p-values <0.0001 .

Chemotherapy-Induced Thrombocytopenia (CIT)

In patients with advanced solid tumors experiencing CIT, a phase II trial evaluated this compound's effectiveness in managing platelet counts. Key findings included:

  • Response Rate :
    • This compound group: 60.7% resumed chemotherapy within 14 days without dose reductions.
    • Placebo group: Only 12.9% achieved this outcome.

The difference in response rates was statistically significant (p <0.001) with an odds ratio of 10.44 .

Safety Profile

The safety of this compound has been evaluated across several studies with adverse events being generally mild to moderate:

  • Common Adverse Events :
    • Upper respiratory tract infections (42.2%)
    • Urinary tract infections (17.1%)

Serious adverse events were rare, with treatment-related adverse events occurring in approximately 35% of patients .

Data Summary

Study TypePatient PopulationDosePrimary EndpointResponse RateKey Findings
Phase III TrialITP Patients2.5 mg / 5 mg dailyPlatelet count ≥50 × 10^9/L at week 8HETROM-2.5: 58.9%, HETROM-5: 64.3%, Placebo: 5.9%Significant increase in platelet counts and reduced bleeding risk
Phase II TrialCIT Patients7.5 mg dailyResumption of chemotherapy within 14 daysThis compound: 60.7%, Placebo: 12.9%Significant improvement in managing CIT without dose reductions

Case Studies

  • Case Study on ITP Management :
    A study involving patients with chronic ITP reported that out of 37 patients treated with this compound, a significant proportion achieved platelet counts ≥50 × 10^9/L within six weeks, demonstrating its effectiveness in elevating platelet levels and reducing bleeding symptoms .
  • Case Study on CIT :
    In another trial focused on CIT management, this compound was found to be well-tolerated and effective, allowing patients to maintain their chemotherapy regimens without significant delays or dose reductions .

Eigenschaften

CAS-Nummer

1257792-41-8

Molekularformel

C25H22N4O5

Molekulargewicht

458.5 g/mol

IUPAC-Name

5-[2-hydroxy-3-[[5-methyl-3-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)-1H-pyrazol-4-yl]diazenyl]phenyl]furan-2-carboxylic acid

InChI

InChI=1S/C25H22N4O5/c1-14-22(24(31)29(28-14)17-10-9-15-5-2-3-6-16(15)13-17)27-26-19-8-4-7-18(23(19)30)20-11-12-21(34-20)25(32)33/h4,7-13,28,30H,2-3,5-6H2,1H3,(H,32,33)

InChI-Schlüssel

YATJUTCKRWETAB-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Kanonische SMILES

CC1=C(C(=O)N(N1)C2=CC3=C(CCCC3)C=C2)N=NC4=CC=CC(=C4O)C5=CC=C(O5)C(=O)O

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>3 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

SHR8735;  SHR 8735;  SHR-8735;  Hetrombopag

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hetrombopag
Reactant of Route 2
Hetrombopag
Reactant of Route 3
Hetrombopag
Reactant of Route 4
Hetrombopag
Reactant of Route 5
Reactant of Route 5
Hetrombopag
Reactant of Route 6
Hetrombopag

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.